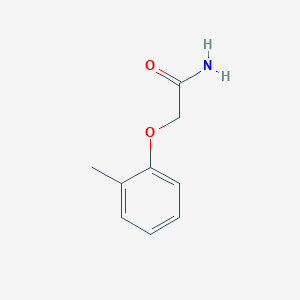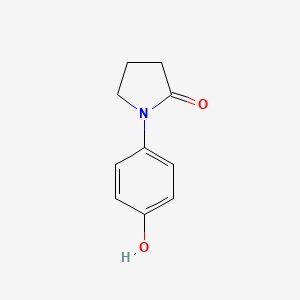
1-(4-Hydroxyphényl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is characterized by a pyrrolidinone ring substituted with a hydroxyphenyl group at the 1-position. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds, including potential drug candidates for various diseases.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: It is employed in studies investigating the biological activities of pyrrolidinone derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
Target of Action
1-(4-Hydroxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-one derivatives are known to be versatile lead compounds for designing powerful bioactive agents . .
Mode of Action
Pyrrolidin-2-one derivatives are known to induce prominent pharmaceutical effects . They have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . These activities suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
1-(4-Hydroxyphenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The hydroxyl group on the phenyl ring allows for hydrogen bonding with various biomolecules, facilitating its role in biochemical pathways .
Cellular Effects
1-(4-Hydroxyphenyl)pyrrolidin-2-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact gene expression by altering transcription factor activity .
Molecular Mechanism
The molecular mechanism of 1-(4-Hydroxyphenyl)pyrrolidin-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxyphenyl)pyrrolidin-2-one can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, it can have beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
1-(4-Hydroxyphenyl)pyrrolidin-2-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s hydroxyl group plays a key role in its metabolism, facilitating its conversion to more hydrophilic metabolites .
Transport and Distribution
Within cells and tissues, 1-(4-Hydroxyphenyl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, and it can bind to plasma proteins, affecting its distribution and localization. These interactions influence the compound’s bioavailability and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 1-(4-Hydroxyphenyl)pyrrolidin-2-one is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The compound’s localization can impact its activity and function, as it interacts with different biomolecules in various subcellular environments .
Méthodes De Préparation
The synthesis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Des Réactions Chimiques
1-(4-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities.
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
These compounds are structurally related and often studied for their diverse biological and chemical properties .
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h3-6,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDUQHZILCAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354870 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-07-9 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
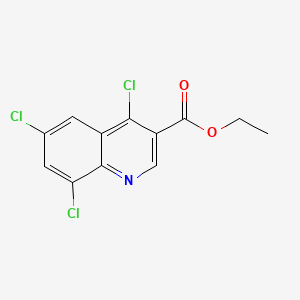
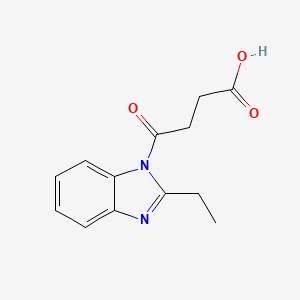
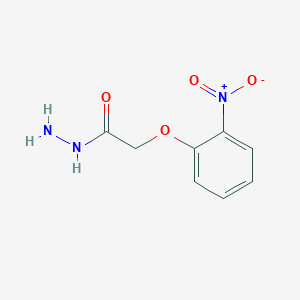
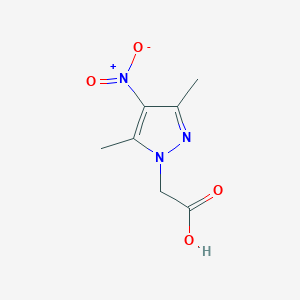
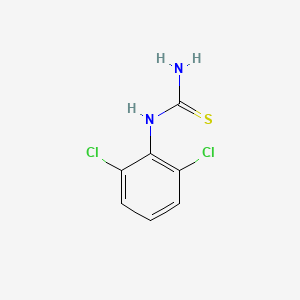
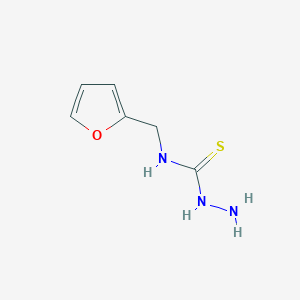
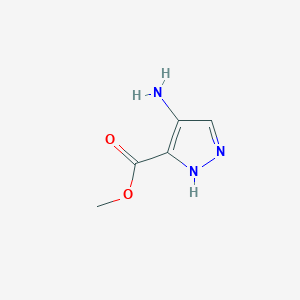
![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
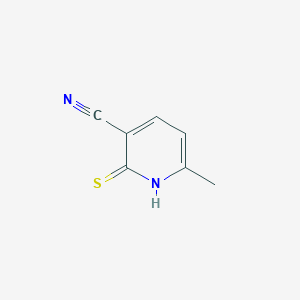
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
